molecular formula C18H16N2O3 B297859 2-(3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide

2-(3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide

Numéro de catalogue B297859
Poids moléculaire: 308.3 g/mol
Clé InChI: NCQDBVYKJAJKIE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide, commonly known as FIIN-3, is a small molecule inhibitor that has gained significant attention in the field of cancer research. FIIN-3 is a potent inhibitor of fibroblast growth factor receptor (FGFR) kinases, which are known to play a crucial role in cancer cell proliferation and survival.

Mécanisme D'action

FIIN-3 inhibits 2-(3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamides by binding to the ATP-binding pocket of the kinase domain. This prevents ATP from binding to the kinase, thereby inhibiting its activity. 2-(3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamides play a crucial role in cancer cell proliferation and survival by activating downstream signaling pathways such as the MAPK and PI3K/Akt pathways. Inhibition of 2-(3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamides by FIIN-3 results in the downregulation of these pathways, leading to reduced cancer cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
FIIN-3 has been shown to have a selective inhibitory effect on 2-(3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamides, with minimal off-target effects on other kinases. In addition to its anti-proliferative and pro-apoptotic effects, FIIN-3 has also been found to inhibit angiogenesis, which is crucial for tumor growth and metastasis. FIIN-3 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting its potential use in combination therapy.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of FIIN-3 is its high potency and selectivity for 2-(3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamides. This makes it an ideal tool for studying the role of 2-(3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamides in cancer biology. However, one limitation of FIIN-3 is its low aqueous solubility, which can make it difficult to use in certain experimental settings. In addition, the synthesis of FIIN-3 is complex and requires multiple steps, which can limit its availability for research purposes.

Orientations Futures

For the development of FIIN-3 and other 2-(3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide inhibitors include the development of more potent and selective inhibitors, as well as the identification of biomarkers that can predict response to 2-(3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide inhibition. In addition, the combination of 2-(3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide inhibitors with other targeted therapies and immunotherapies is an area of active research.

Méthodes De Synthèse

The synthesis of FIIN-3 involves a multi-step process. The starting material, 3-amino-4-methoxybenzoic acid, is first protected with a tert-butyloxycarbonyl (Boc) group. The Boc-protected intermediate is then converted to the corresponding acid chloride, which is reacted with 3-methoxyaniline to form the amide. The final step involves the introduction of the formyl group using a Vilsmeier-Haack reaction. The overall yield of the synthesis is approximately 30%, and the purity of the final product is confirmed by HPLC and NMR spectroscopy.

Applications De Recherche Scientifique

FIIN-3 has been extensively studied for its potential as a therapeutic agent in cancer treatment. 2-(3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamides are known to be overexpressed in various types of cancer, including breast, lung, and prostate cancer. Inhibition of 2-(3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamides has been shown to reduce cancer cell proliferation and induce apoptosis. FIIN-3 has been found to be a potent inhibitor of 2-(3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamides, with an IC50 value in the low nanomolar range. In preclinical studies, FIIN-3 has shown promising results in inhibiting tumor growth in xenograft models of breast cancer and lung cancer.

Propriétés

Nom du produit

2-(3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide

Formule moléculaire

C18H16N2O3

Poids moléculaire

308.3 g/mol

Nom IUPAC

2-(3-formylindol-1-yl)-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C18H16N2O3/c1-23-15-6-4-5-14(9-15)19-18(22)11-20-10-13(12-21)16-7-2-3-8-17(16)20/h2-10,12H,11H2,1H3,(H,19,22)

Clé InChI

NCQDBVYKJAJKIE-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C=O

SMILES canonique

COC1=CC=CC(=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C=O

Solubilité

0.5 [ug/mL]

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.